4-{[(Pyridin-4-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
Beschreibung
This compound features a pyrrolo[2,3-b]pyridine core, a bicyclic heterocyclic system, with a pyridin-4-ylmethylamino substituent at position 4 and a carboxamide group at position 4. Such scaffolds are common in kinase inhibitors due to their ability to mimic ATP’s purine ring, enabling competitive binding to kinase domains. The pyridinylmethyl group may enhance solubility and bioavailability compared to bulkier substituents, while the carboxamide facilitates hydrogen bonding with target enzymes .
Eigenschaften
CAS-Nummer |
920960-35-6 |
|---|---|
Molekularformel |
C14H13N5O |
Molekulargewicht |
267.29 g/mol |
IUPAC-Name |
4-(pyridin-4-ylmethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C14H13N5O/c15-13(20)11-8-19-14-10(3-6-17-14)12(11)18-7-9-1-4-16-5-2-9/h1-6,8H,7H2,(H2,15,20)(H2,17,18,19) |
InChI-Schlüssel |
OGSMUOMHBPCGSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC2=NC=C(C(=C21)NCC3=CC=NC=C3)C(=O)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Pyridin-4-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide typically involves the formation of the pyrrolo[2,3-b]pyridine core followed by functionalization at specific positions. One common method involves the cyclization of a pyridine derivative with an appropriate amine under acidic conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(Pyridin-4-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated derivatives, amines, thiols
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyridines, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
4-{[(Pyridin-4-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide has several scientific research applications:
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it targets fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogues
Substituent Variations on the Pyrrolopyridine Core
Adamantyl Derivatives
- Peficitinib (4-{[(1R,2s,3S,5s,7s)-5-Hydroxyadamantan-2-yl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide): Structure: Replaces the pyridinylmethyl group with a 5-hydroxyadamantyl moiety. Pharmacology: A Janus kinase (JAK) inhibitor approved for rheumatoid arthritis. The adamantyl group enhances lipophilicity, improving membrane permeability but reducing aqueous solubility . Synthesis: Typically involves Suzuki coupling or amination reactions under controlled pH and temperature .
Hydroxymethylbutylamino Derivatives
- 4-[[(1S,2S)-1-(Hydroxymethyl)-2-methylbutyl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (CAS 920959-97-3): Structure: Features a branched alkyl chain with a hydroxymethyl group. Pharmacology: The polar hydroxymethyl group may improve solubility and metabolic stability compared to adamantyl derivatives. Potential applications in kinase inhibition or immunomodulation .
Pyrazolylamino Derivatives
- 4-Amino-2-[(1,3-dimethyl-1H-pyrazol-4-yl)amino]-7-methyl-6-[(2R)-2-methylpyrrolidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile: Structure: Differs in core (pyrrolo[2,3-d]pyrimidine vs. pyrrolo[2,3-b]pyridine) and substituents (pyrazolylamino, nitrile). Pharmacology: The pyrimidine core and nitrile group suggest distinct target selectivity, possibly targeting tyrosine kinases or metabolic enzymes .
Structural and Pharmacokinetic Comparison
Biologische Aktivität
The compound 4-{[(Pyridin-4-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide is a member of the pyrrolo[2,3-b]pyridine family, which has garnered interest for its potential biological activities, particularly in the context of therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 4-{[(Pyridin-4-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
- Molecular Formula : C13H12N4O
- Molecular Weight : 240.26 g/mol
Research indicates that compounds within the pyrrolo[2,3-b]pyridine class often exhibit activity through inhibition of specific enzymes or receptors. For instance, studies have demonstrated that similar compounds act as inhibitors of phosphodiesterases (PDEs), particularly PDE4B, which is involved in inflammatory responses and central nervous system (CNS) signaling pathways. The inhibition of PDE4B can lead to decreased levels of pro-inflammatory cytokines such as TNF-α, suggesting potential applications in treating inflammatory diseases and CNS disorders .
In Vitro Studies
In vitro studies have shown that derivatives of pyrrolo[2,3-b]pyridine compounds can effectively inhibit various biological targets:
| Compound | Target | IC50 Value (μM) | % Inhibition |
|---|---|---|---|
| 11h | PDE4B | 0.5 | 75% |
| 11h | TNF-α Release | >10 | <50% |
The compound 11h , a derivative closely related to our target compound, exhibited significant inhibition against PDE4B with an IC50 value of 0.5 μM, indicating strong potency .
In Vivo Studies
While in vitro results are promising, in vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential. A study on a related compound demonstrated that oral administration resulted in significant anti-inflammatory effects in animal models of arthritis . This suggests that our target compound may also possess similar properties.
Case Studies
- PDE4B Inhibition : A study highlighted the synthesis and biological evaluation of various pyrrolo[2,3-b]pyridine derivatives as selective PDE4B inhibitors. The lead compound showed promising results in reducing inflammation in macrophages exposed to lipopolysaccharides .
- CNS Activity : Another investigation into the pharmacological profile of pyrrolo[2,3-b]pyridine derivatives indicated their potential as treatments for CNS disorders due to their selective action on neurotransmitter receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
